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Fludioxonil-13C2

Cat. No.: B1161449
M. Wt: 250.17
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Agri-Environmental Chemistry and Metabolism Studies

Stable isotope labeling is a powerful technique with broad applications in identifying and understanding chemical and biological processes. symeres.com By incorporating stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a molecule, scientists can create tracers that are chemically identical to their natural counterparts but are distinguishable by their mass. ntu.edu.sg

In agri-environmental chemistry, this technique is crucial for tracking the fate and transport of agrochemicals, like pesticides and fertilizers, in the environment. symeres.comiaea.org Researchers can follow the movement of a labeled compound through soil, water, and into plants and other organisms. iaea.orgpublish.csiro.au This provides detailed insights into the compound's persistence, degradation pathways, and potential for accumulation in the food chain. symeres.com

Furthermore, stable isotopes are essential in metabolism studies. boku.ac.atboku.ac.at When a labeled compound is introduced into a biological system, its transformation products, or metabolites, will also contain the isotopic label. boku.ac.at This allows for the unambiguous identification and quantification of metabolites, even at very low concentrations, helping to elucidate complex metabolic pathways in various organisms. boku.ac.atwho.int

Research Context of Fludioxonil (B1672872) as a Fungicide and its Environmental Relevance

Fludioxonil is a broad-spectrum, non-systemic fungicide from the phenylpyrrole chemical class. agrogreat.comherts.ac.ukchemicalbook.com It is widely used in agriculture to protect fruits, vegetables, and crops from a variety of fungal diseases, both before and after harvest. agrogreat.commdpi.com Its mode of action involves inhibiting the transport-associated phosphorylation of glucose, which reduces mycelial growth in fungi. herts.ac.uk

Due to its extensive use, Fludioxonil's environmental fate has become a subject of significant research. mdpi.com The fungicide can enter aquatic environments through surface runoff and spray drift. mdpi.com Studies have shown that while Fludioxonil is stable to hydrolysis, it can degrade in water through photolysis. regulations.gov It is considered moderately soluble in water and is not expected to be highly volatile. regulations.gov However, it can persist in soil, particularly when it is not exposed to sunlight. beyondpesticides.org The presence of Fludioxonil has been confirmed in various environmental matrices, raising concerns about its impact on non-target organisms. mdpi.comregulations.gov

Summary of Fludioxonil Environmental Fate

Environmental Compartment Finding
Water Stable to hydrolysis but may photodegrade in clear, shallow water (half-life of 1 to 8.7 days). regulations.gov
Soil Can be persistent under certain conditions; photolysis is a limited route of dissipation (half-life of 1.6 to 9.7 days). regulations.govbeyondpesticides.org
Aquatic Life Classified as highly toxic to freshwater fish and invertebrates on an acute exposure basis. regulations.gov

Data sourced from Regulations.gov regulations.gov

Role of Isotopic Analogs in Elucidating Complex Biochemical and Environmental Processes

Isotopic analogs like Fludioxonil-13C2 are fundamental tools for elucidating complex processes in both biochemistry and environmental science. solubilityofthings.comroyalsocietypublishing.org Their primary role is to serve as tracers and internal standards in analytical chemistry. symeres.com

In environmental analysis, accurately quantifying pesticide residues in complex samples like soil, water, or crops is a significant challenge. mdpi.com By adding a known amount of this compound to a sample before analysis, it acts as an internal standard. Because the labeled and unlabeled compounds behave identically during extraction, cleanup, and analysis, any loss of the target analyte during the procedure can be precisely corrected for by measuring the recovery of the isotopic analog. fao.org This greatly improves the accuracy and reliability of quantification, allowing for the detection of trace levels of contaminants. mdpi.comslu.se

In biochemical studies, such as investigating the metabolism of Fludioxonil in plants or animals, this compound can be used to trace the metabolic fate of the parent compound. who.intfao.org Following administration of the labeled compound, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the resulting metabolites, which will also carry the ¹³C label. who.intresearchgate.net This has been used to show that the metabolism of Fludioxonil primarily involves the oxidation of the pyrrole (B145914) ring. who.int These studies are critical for understanding how organisms process and eliminate the fungicide. who.intfao.org

Properties

Molecular Formula

C₁₀¹³C₂H₆F₂N₂O₂

Molecular Weight

250.17

Synonyms

4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile-13C2;  3-(2,2-Difluoro-benzodioxol-4-yl)-4-cyanopyrrole-13C2; 

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of Fludioxonil 13c2 for Research Applications

Chemical Synthesis Pathways for Carbon-13 Labeled Fludioxonil (B1672872)

The synthesis of Fludioxonil-13C2 involves the incorporation of carbon-13 atoms at specific positions within the molecule. This is typically achieved by using a 13C-labeled precursor in one of the key synthetic steps. Several routes for the synthesis of unlabeled fludioxonil have been developed, and these can be adapted for isotopic labeling. guidechem.comgoogle.comgoogle.com

A common strategy for synthesizing the pyrrole (B145914) ring of fludioxonil involves the reaction of an α-bromo ketone with a cyano-containing compound. To introduce the 13C label, a 13C-labeled cyanide source, such as potassium cyanide-[13C], can be utilized. This would result in the cyano group of the pyrrole ring containing a 13C atom. If a dicarbon-labeled product is desired, a precursor containing two adjacent 13C atoms would be necessary.

One established synthetic route for fludioxonil proceeds through the condensation of 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde with a cyanoacetate (B8463686), followed by reaction with p-toluenesulfonylmethyl isonitrile (TosMIC). google.comchemicalbook.com To produce this compound, a custom synthesis would be required, likely involving a labeled version of one of these key reactants. For example, a doubly labeled cyanoacetate could potentially be used.

Another approach involves using a substituted benzaldehyde (B42025) as a starting material, which undergoes condensation and ring closure. guidechem.com A different pathway starts with phenol, which is converted to a substituted aniline (B41778) and then reacted with acrylonitrile (B1666552) to form the core structure. guidechem.com Adapting these routes for the synthesis of this compound would necessitate the use of correspondingly labeled benzaldehyde, acrylonitrile, or other key intermediates. The choice of synthetic route often depends on the desired labeling pattern, yield, and the commercial availability of the labeled precursors.

A generalized synthetic scheme for producing isotopically labeled compounds often involves multiple steps, including protection and deprotection of functional groups, to ensure the specific incorporation of the isotope at the desired position. unimi.it

Table 1: Potential Precursors for this compound Synthesis

Precursor Compound Potential Labeled Positions Relevant Synthetic Route
Potassium Cyanide-[13C] Cyano group on the pyrrole ring Routes involving cyanation
Acrylonitrile-[13C2] Two carbons of the pyrrole ring Aniline-based synthesis
2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde-[13C] Carbonyl carbon and/or ring carbon Condensation with cyano-compounds

Isotopic Purity Assessment and Quality Control for Tracing Studies

The utility of this compound in tracing studies is critically dependent on its isotopic purity. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes at the specified locations. isotope.com High isotopic purity is essential for accurate quantification and to minimize interference from naturally occurring isotopes.

Several analytical techniques are employed to assess isotopic purity. High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. researchgate.net By accurately measuring the mass-to-charge ratio of the molecular ions, HRMS can distinguish between the unlabeled compound and its various isotopologues (molecules that differ only in their isotopic composition). researchgate.netalmacgroup.com The relative intensities of the peaks corresponding to the unlabeled, singly labeled, and doubly labeled species can be used to calculate the isotopic enrichment. researchgate.netalmacgroup.com

For complex molecules, tandem mass spectrometry (MS/MS) can provide additional structural information and help to confirm the location of the labels by analyzing the fragmentation patterns of the different isotopologues. spectroscopyonline.comusgs.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining isotopic enrichment. nih.gov Carbon-13 NMR can directly detect the labeled carbon atoms and provide information about their chemical environment, thus confirming the position of the labels. unimi.it A specialized NMR pulse sequence called Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can separate the signals from 12C- and 13C-containing molecules into different spectra, allowing for precise quantification of isotopic enrichment. nih.gov

Quality control for this compound intended for tracing studies involves rigorous testing to ensure not only high isotopic purity but also chemical purity. This includes the absence of unlabeled fludioxonil and other impurities that could interfere with the analysis.

Table 2: Methods for Isotopic Purity Assessment

Technique Principle Information Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of molecular ions. researchgate.net Isotopic distribution and enrichment. researchgate.netalmacgroup.com
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions. spectroscopyonline.comusgs.gov Structural confirmation and location of labels.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Detection of 13C nuclei in a magnetic field. unimi.it Position and number of 13C labels.

Characterization Techniques for Labeled this compound (excluding basic compound identification)

Beyond basic identification, the characterization of this compound for research applications focuses on techniques that leverage the presence of the isotopic label. These methods are crucial for its use in quantitative and mechanistic studies.

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of the isotopically labeled compound (in this case, this compound) as an internal standard to a sample. sigmaaldrich.com Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. sigmaaldrich.com By measuring the ratio of the labeled to the unlabeled compound using mass spectrometry, the concentration of the unlabeled fludioxonil in the original sample can be determined with high accuracy and precision, correcting for any losses during sample workup. sigmaaldrich.com

Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to trace the metabolic activity of microorganisms. nih.gov In a SIP experiment, a 13C-labeled substrate (which could be derived from or be this compound itself) is introduced into an environmental sample. Microorganisms that consume the substrate will incorporate the 13C into their cellular components, such as DNA, RNA, or proteins. nih.gov By separating and analyzing these biomolecules, researchers can identify the specific organisms that are actively metabolizing the compound of interest. Ultrahigh-performance liquid chromatography-tandem mass spectrometry can be used to quantify the 13C enrichment in the nucleic acids. nih.gov

Metabolic flux analysis (13C-MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov While often used with central carbon metabolites like glucose, the principles can be applied to study the biotransformation pathways of xenobiotics like fludioxonil. By exposing an organism to this compound and analyzing the isotopic labeling patterns of its metabolites, researchers can elucidate the metabolic pathways and quantify the flux through different routes. nih.gov This requires sophisticated analytical methods, such as LC-MS/MS or GC-MS, to separate and identify the various metabolites and determine their isotopic composition. nih.gov

Table 3: Advanced Characterization and Application Techniques

Technique Application Role of this compound Analytical Method
Isotope Dilution Mass Spectrometry (IDMS) Accurate quantification of fludioxonil in complex matrices. Internal standard. sigmaaldrich.com LC-MS/MS, GC-MS/MS
Stable Isotope Probing (SIP) Identifying microorganisms that metabolize fludioxonil. Labeled substrate. nih.gov LC-MS/MS of biomolecules. nih.gov

Advanced Analytical Methodologies Utilizing Fludioxonil 13c2 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues in various matrices. agriculturejournal.orgnih.gov Its high sensitivity and selectivity allow for the detection and quantification of trace levels of compounds like fludioxonil (B1672872). agriculturejournal.orgsciex.com The use of an isotopically labeled internal standard such as Fludioxonil-13C2 is considered the gold standard in LC-MS/MS analysis to ensure accuracy by compensating for matrix effects and procedural losses. biopharmaservices.comresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis in complex matrices like fruits, vegetables, and soil. chromatographytoday.comphenomenex.com It involves an extraction step with a solvent, typically acetonitrile (B52724), followed by a partitioning step using salts. researchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), removes interfering matrix components. researchgate.net

For different matrices, modifications to the standard QuEChERS protocol are often necessary to achieve optimal analyte recovery. For instance, in the analysis of pesticides in olive oil, a modified QuEChERS method was developed to improve the extraction of highly lipophilic pesticides. researchgate.net Similarly, for the analysis of fludioxonil in cherries, an optimized QuEChERS method coupled with HPLC-MS/MS was established to study its dissipation behavior. researchgate.netnih.gov The choice of d-SPE sorbents is critical and depends on the matrix composition; for example, a combination of primary secondary amine (PSA) and C18 is often used to remove sugars, organic acids, and fatty compounds. lcms.czgcms.cz

The use of this compound as an internal standard during the QuEChERS process helps to correct for any variability in extraction efficiency and sample handling, ensuring more accurate and reproducible quantification of fludioxonil. acanthusresearch.commusechem.com

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. musechem.com Key validation parameters include linearity, accuracy (recovery), precision (repeatability), and the limits of detection (LOD) and quantification (LOQ). brjac.com.breuropa.eu

Linearity is assessed by creating a calibration curve with a series of standards at different concentrations. A method is considered linear if the coefficient of determination (R²) is close to 1, typically >0.99. brjac.com.brnih.gov

Accuracy is determined by recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. Acceptable recovery values are generally within the 70-120% range. lcms.czfao.org

Precision is evaluated by the relative standard deviation (RSD) of replicate measurements, with an RSD of ≤20% usually being acceptable. lcms.czfao.org

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is often defined as the lowest concentration that meets the criteria for accuracy and precision. brjac.com.brmdpi.com

The following table presents an example of method validation data for the analysis of fludioxonil in various matrices.

Optimization of Sample Preparation Techniques for Complex Matrices (e.g., QuEChERS)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile and volatile pesticides like fludioxonil. nih.govrestek.com In GC-MS, the sample is vaporized and separated in a chromatographic column before being detected by a mass spectrometer. The use of an internal standard is also crucial in GC-MS to compensate for variations in injection volume and potential matrix effects. monadlabtech.com

A study on the simultaneous determination of boscalid (B143098) and fludioxonil in grape and soil samples utilized GC-tandem mass spectrometry (GC-MS/MS). nih.gov The method involved extraction with acetonitrile and cleanup with a mixed primary secondary amine/octadecylsilane sorbent. nih.gov The method demonstrated good linearity (R² > 0.99) and achieved a limit of quantification of 0.02 mg/kg for both pesticides in both matrices. nih.gov Recoveries for fludioxonil were in the range of 82.73-97.67% with relative standard deviations between 1.31% and 10.31%. nih.gov While this study did not explicitly state the use of this compound, the application of a stable isotope-labeled internal standard would further enhance the accuracy of such a method.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of pesticide residues by providing highly accurate mass measurements, typically with mass accuracies below 5 ppm. nih.goveurl-pesticides.eu This high mass accuracy allows for the unequivocal identification of analytes and helps to differentiate them from matrix interferences, which is particularly useful in complex samples. eurl-pesticides.euslu.se

When coupled with gas chromatography (GC-Orbitrap-MS), HRMS has been shown to achieve very low limits of identification (below 5 µg/kg) for numerous pesticides in fruits and vegetables, with excellent linearity and mass accuracy (often < 1 ppm). eurl-pesticides.eu The use of an isotopically labeled internal standard like this compound in conjunction with HRMS provides the highest level of confidence in both the identification and quantification of fludioxonil, as it corrects for any potential variations while the high mass resolution confirms the elemental composition.

Role of this compound in Ensuring Analytical Accuracy and Reproducibility

The primary role of this compound as an internal standard is to ensure the accuracy and reproducibility of analytical measurements. musechem.com Stable isotope-labeled internal standards are considered the most suitable for quantitative analysis, especially in LC-MS/MS and GC-MS, because they have nearly identical chemical and physical properties to the target analyte. acanthusresearch.combiopharmaservices.comresearchgate.net

This similarity means that this compound will behave in the same way as fludioxonil during all stages of the analytical process, including extraction, cleanup, and ionization in the mass spectrometer. researchgate.net By adding a known amount of this compound to the sample at the beginning of the procedure, any losses or variations that occur will affect both the analyte and the internal standard equally. ir4intranet.org The final quantification is based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out these variations and corrects for matrix effects, leading to more accurate and reliable results. researchgate.net This is crucial for ensuring compliance with regulatory limits and for reliable risk assessment. europa.eufao.org

Environmental Fate and Transformation Mechanisms of Fludioxonil: Insights from Isotope Tracing

Degradation Kinetics and Modeling in Diverse Environmental Compartments

The rate at which fludioxonil (B1672872) degrades varies significantly across different environmental settings, such as soil and aquatic systems. This degradation is influenced by factors like oxygen availability, microbial activity, and sunlight. apvma.gov.au

In soil environments, fludioxonil's persistence is notably high, particularly in the absence of light. Laboratory studies on aerobic soil metabolism show that fludioxonil is moderately persistent to persistent, with half-lives ranging from 143 to 365 days. regulations.gov Field dissipation studies have recorded half-lives between 87 and 228 days. regulations.gov The rate of breakdown is linked to the level of microbial activity in the soil. apvma.gov.au

Under anaerobic conditions, such as in flooded soils, fludioxonil is even more stable. apvma.gov.auregulations.gov One study noted that under anaerobic conditions, the compound was stable. regulations.gov This high persistence in soil can lead to its carryover into the subsequent growing season. publications.gc.ca

Degradation Half-Life (DT50) of Fludioxonil in Soil

ConditionHalf-Life (DT50)Study Type
Aerobic143 - 365 daysLaboratory Metabolism
Aerobic87 - 228 daysField Dissipation
AnaerobicStableLaboratory Study

In aquatic environments, fludioxonil's degradation is primarily driven by photolysis (breakdown by light). apvma.gov.auacs.org In sunlit surface waters, indirect photodegradation can lead to a half-life of less than two days. acs.orgnih.govnih.gov However, in the absence of light, fludioxonil is essentially stable to metabolism in aquatic systems. regulations.gov

Laboratory studies focusing on aerobic aquatic metabolism reported very long half-lives, ranging from 473 to 718 days, indicating that microbial breakdown in water and sediment is a slow process. regulations.gov The compound tends to bind strongly to sediment particles. publications.gc.ca The dissipation rate in water-sediment systems is influenced by factors like water depth and the water-to-sediment ratio, as these affect the transfer of the pesticide to the more microbially active sediment phase. jst.go.jp

Degradation Half-Life (DT50) of Fludioxonil in Aquatic Systems

ConditionHalf-Life (DT50)CompartmentPrimary Pathway
Sunlit< 2 daysSurface WaterPhotodegradation
Dark, Aerobic473 - 718 daysWater/Sediment SystemMetabolism
Dark, AnaerobicStableWater/Sediment SystemMetabolism

The degradation of fludioxonil can sometimes exhibit a biphasic pattern, characterized by an initial period of rapid decline followed by a much slower degradation phase. who.intfao.org This type of biphasic elimination has been observed for fludioxonil in tissue clearance studies. who.int In soil photolysis studies, a biphasic decline was noted where the portion of fludioxonil on or near the soil surface degraded rapidly (half-life <1 day), while the portion shielded from light degraded more slowly. fao.org

Such biphasic behavior can occur due to a decrease in the compound's bioavailability over time as it becomes more strongly sorbed to soil or sediment particles. researchgate.net For modeling its degradation, a simple first-order kinetics model is often used, especially in studies of microbial degradation where concentrations are low. nih.gov However, when a biphasic pattern is evident, more complex models are necessary to accurately describe the dissipation curve. fao.orgresearchgate.net

Aquatic System Degradation Kinetics (Water and Sediment)

Biotic Degradation Pathways and Microbial Transformation

Microorganisms play a role in the breakdown of fludioxonil, although the process can be slow. apvma.gov.au The transformation often involves the chemical alteration of the fludioxonil molecule into various metabolites.

Specific microbial communities capable of degrading fludioxonil have been successfully enriched from environmental samples like estuarine sediment and agricultural soil. nih.govresearchgate.net These consortia have demonstrated the ability to completely remove the fungicide under laboratory conditions. nih.gov

Analysis of these effective microbial communities has revealed the prevalence of bacteria from the Proteobacteria phylum. nih.govresearchgate.net The most common genera identified as being involved in the degradation process include:

Pseudomonas nih.govresearchgate.net

Ochrobactrum nih.gov

Comamonas nih.gov

Researchers have also isolated specific bacteria and fungi from fruit-packaging industry effluents that are capable of degrading fludioxonil, highlighting the potential for developing microbial inocula for bioremediation purposes. uth.gr

The microbial breakdown of fludioxonil involves specific biochemical reactions. One of the primary transformation pathways is the oxidation of the pyrrole (B145914) ring of the fludioxonil molecule. apvma.gov.auwho.int This process leads to the formation of several metabolites, including a major oxo-pyrrole metabolite. who.int

In studies with microbial consortia, the removal of the fungicide was observed to be faster than its defluorination, suggesting that the removal of fluorine from the molecule is a secondary step in the degradation pathway and not the initial catabolic reaction. nih.gov The biotransformation process can also involve the formation of reactive intermediates which may have their own toxicological properties. mdpi.com In plant metabolism, the major residue is the parent fludioxonil, but identified metabolites also point towards the oxidation of the pyrrole ring. apvma.gov.au

Enzymatic Activities and Mechanisms of Microbial Degradation

Microbial breakdown is a significant, albeit slow, pathway for the degradation of fludioxonil in certain environments. In aerobic soil conditions in the absence of light, degradation is not rapid, with laboratory half-lives ranging from 143 to over 365 days. regulations.gov However, the role of microbial communities is critical in the eventual mineralization of the compound. Studies using isotopically labeled fludioxonil (e.g., ¹⁴C-labeled, analogous to ¹³C-labeled studies) have demonstrated that both the phenyl and pyrrole rings are metabolized by soil microbes, ultimately forming carbon dioxide. fao.org

Research has identified specific microbial genera capable of degrading fludioxonil. Microbial consortia enriched from agricultural soil and estuarine sediment have shown the ability to completely degrade and defluorinate the fungicide. researchgate.netnih.gov Analysis of these consortia revealed the prevalence of bacteria from the Proteobacteria phylum, with common genera including Pseudomonas, Ochrobactrum, and Comamonas. researchgate.netnih.gov Other studies have noted an increase in the abundance of fungi like Mortierella and Gibberella following fludioxonil application, suggesting their potential role in its breakdown. nih.gov

The mechanism of microbial degradation has been investigated in bioreactor systems. The process is initiated by enzymatic action, involving the successive hydroxylation and carbonylation of the pyrrole moiety of the fludioxonil molecule. researchgate.net This is followed by the disruption of the oxidized cyanopyrrole ring. The detection of specific metabolites like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid confirms the subsequent decyanation and deamination of the molecule. researchgate.net Isotope tracing with Fludioxonil-13C2 is indispensable for confirming these intricate degradation pathways, allowing scientists to follow the labeled carbon atoms from the parent molecule into each successive transformation product.

Abiotic Degradation Pathways and Reaction Mechanisms

Beyond biological processes, fludioxonil is subject to several abiotic degradation pathways, with photodegradation being the most significant.

Photodegradation Mechanisms and Transformation Products in Aqueous Systems

Photolysis, or degradation by light, is the principal abiotic degradation pathway for fludioxonil, particularly in aquatic environments and on soil surfaces. The compound is susceptible to both direct and indirect photodegradation. nih.govacs.org Indirect photodegradation is driven by reactions with photochemically produced reactive species in water, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov The pyrrole moiety of the fludioxonil molecule is the primary reaction site. nih.govresearchgate.net

The rate of photodegradation can be rapid under optimal conditions. In clear, shallow, sunlit waters, the half-life of fludioxonil can be less than two days, primarily due to reactions with singlet oxygen. nih.govacs.org Laboratory studies simulating summer sunlight have reported aqueous photolysis half-lives ranging from approximately 1 to 10 days. regulations.govfao.org This rapid breakdown in the presence of light suggests that the compound will not be persistent in sunlit aquatic systems. nih.govacs.org

Several transformation products resulting from photodegradation have been identified. The use of isotopically labeled this compound would be instrumental in these studies, enabling precise tracking and identification of metabolites via their unique mass signature. Key soil photolysis metabolites that have been noted for their potential to contaminate groundwater include CGA 339833 and CGA 192155. bund.de

Table 1: Photodegradation Half-Life of Fludioxonil

ConditionHalf-Life (t½)Reference
Aqueous Media (Optimal Conditions)1 and 8.7 days regulations.gov
Sunlit Near-Surface Waters< 2 days nih.gov
Soil Surface (Light Exposed)1.6 and 9.7 days regulations.gov
Aqueous Solution (pH 7, Xenon Arc Lamp)8.7 - 9.9 days fao.org

Hydrolysis and Other Chemical Degradation Processes

In contrast to its susceptibility to light, fludioxonil is highly stable to hydrolysis. Studies have consistently shown that the compound does not undergo significant hydrolytic degradation in aqueous solutions across a wide environmental pH range (typically pH 5 to 9). nih.govagropages.com This stability persists even at elevated temperatures. For example, no significant hydrolysis was observed at 70°C, and the compound remained stable under conditions simulating food processing such as pasteurization, boiling, and sterilization. nih.govagropages.commade-in-china.com This indicates that hydrolysis is not a significant degradation pathway for fludioxonil in the environment. The use of this compound in such studies would confirm this stability by demonstrating the absence of labeled degradation products over time.

Transport and Distribution Dynamics in Environmental Media

The movement and final destination of fludioxonil in the environment are governed by its interactions with soil, sediment, and water.

Sorption-Desorption Processes in Soils and Sediments

Fludioxonil exhibits a strong tendency to bind to soil and sediment particles. This is quantified by a high soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates strong adsorption to organic matter. chemsafetypro.comnih.gov This high binding affinity means that fludioxonil is considered to have low mobility and tends to remain in the soil layer where it is applied. Consequently, when fludioxonil enters aquatic systems, it is likely to partition from the water column into the sediment. regulations.gov

The degree of sorption is influenced by soil properties, particularly the organic matter content. researchgate.net Adjuvants present in commercial fungicide formulations can also influence the sorption behavior, potentially increasing the compound's solubility and altering its partitioning between soil and water. researchgate.net Isotope tracing with this compound allows for precise measurement of these sorption-desorption equilibria, helping to accurately quantify the bioavailable fraction of the fungicide in the soil porewater versus the fraction bound to soil particles.

Table 2: Soil Sorption and Mobility Classification of Fludioxonil

ParameterValue/ClassificationImplicationReference
Log Koc4.12Strong sorption to organic matter agropages.com
MobilitySlight / ImmobileLow potential to move through soil profile nih.gov
Binding AffinityHighTends to adsorb to soil and sediment regulations.gov

Leaching Potential and Groundwater Contamination Pathways

Due to its strong sorption to soil, fludioxonil itself is generally considered to have a low potential for leaching into groundwater. Field studies have shown that the parent compound is often immobile, with residues typically not detected below the top 20 cm of soil.

However, there is still a potential for groundwater contamination. metu.edu.tr This risk is higher in areas with permeable soils and shallow water tables. mdpi.com Furthermore, while the parent compound may be immobile, some of its degradation products, particularly those formed through photolysis on the soil surface, are more mobile and may pose a greater leaching risk. bund.denih.gov For instance, the degradate CGA-192155 has been detected at depths of 6-12 inches in field studies. regulations.gov Concerns have been raised about the potential for photolysis metabolites like CGA 339833 and CGA 192155 to contaminate groundwater, especially in vulnerable zones. bund.de

Volatilization and Atmospheric Transport Considerations

This compound is a stable isotope-labeled form of the fungicide fludioxonil, with two carbon-12 atoms replaced by carbon-13 atoms in the pyrrole ring. regulations.govmedchemexpress.com This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that allows it to be differentiated from naturally occurring fludioxonil. This makes it an invaluable tool in environmental fate studies, as its movement and transformation can be tracked with high sensitivity and accuracy. medchemexpress.com

The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant. The vapor pressure indicates the propensity of the pure substance to evaporate, while the Henry's Law constant describes the partitioning of the chemical between air and water, which is relevant for volatilization from moist soil or water bodies.

Regulatory assessments and scientific literature consistently report that fludioxonil has a very low vapor pressure and a low Henry's Law constant, suggesting that volatilization is not a significant dissipation pathway. fao.org Data from various sources, while showing slight variations, all point to the compound's low volatility.

Table 1: Physicochemical Properties of Fludioxonil Relevant to Volatilization

Property Value Temperature (°C) Reference
Vapor Pressure 3.9 x 10⁻⁷ Pa 25 fao.org
2.93 x 10⁻⁹ mm Hg 25
Henry's Law Constant 5.4 x 10⁻⁵ Pa m³/mol 25 fao.org

In a research context, this compound would be the ideal tracer to experimentally verify and precisely quantify the low levels of volatilization. In such a study, a known amount of this compound would be applied to a surface, such as soil or a plant leaf, within a controlled environmental chamber. Air within the chamber would be sampled over time and analyzed using sensitive mass spectrometry techniques capable of detecting the specific isotopic signature of this compound. This would allow for the direct measurement of the volatilization rate under various conditions, such as different temperatures, soil moisture levels, and airflows.

Similarly, to assess short-range atmospheric transport, this compound could be applied to a small field plot. Air samplers placed at various distances and heights downwind from the plot would collect airborne particles and vapors. The analysis of these samples for the presence and quantity of this compound would provide direct evidence of its movement through the air and allow for the calculation of deposition rates in the immediate vicinity. While the expectation is that the measured amounts would be very low, the use of a stable isotope tracer is the most definitive method to confirm this. The high sensitivity of this method allows for the quantification of even minute amounts of the substance, providing robust data for risk assessment models. copernicus.org

Metabolic Investigations and Pathway Elucidation Using Stable Isotope Tracing with Fludioxonil 13c2

Identification and Characterization of Metabolites in Various Biological Systems

Stable isotope tracing with Fludioxonil-13C2 enables the unambiguous identification of metabolites in complex matrices. By introducing a known mass shift, the 13C label allows researchers to track the transformation of the parent compound through different biological systems, from plants to microbial communities.

In plant systems, understanding the metabolism of fungicides is crucial for assessing residue levels and potential phytotoxicity. While many foundational studies on fludioxonil (B1672872) metabolism have utilized 14C radiolabeling, the principles and identified metabolites are directly applicable to studies using this compound. The use of a stable isotope label allows for analysis via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), avoiding the need for radioactive materials.

Studies on crops such as grapes have shown that after application, fludioxonil is metabolized to a limited extent. A significant portion of the residue remains as the parent compound on the surface of the fruit. The absorbed compound is transformed into various metabolites, primarily through the oxidation of the pyrrole (B145914) ring. The use of this compound would confirm that the core structure, particularly the labeled pyrrole ring, is modified. For instance, in grapes treated with labeled fludioxonil, the distribution of residues was quantified across different parts of the fruit at harvest.

Table 1: Example Distribution of Fludioxonil and its Metabolites in Grapes

This table illustrates the distribution of total residues (expressed as fludioxonil equivalents) in different grape fractions after treatment. Such data can be generated with high precision using this compound coupled with mass spectrometry.

Grape FractionTotal Radioactive Residue (TRR) (mg/kg)Parent Fludioxonil (mg/kg)Percentage of TRR as Parent Compound (%)
Presscake6.02.033.3
Seeds1.70.6337.1
Juice0.300.1446.7

Metabolite profiling using this compound would identify these transformation products, including hydroxylated derivatives of the pyrrole ring which are often subsequently conjugated with sugars to form glucosides, a common detoxification pathway in plants.

Microorganisms play a critical role in the environmental fate of fungicides. Studies using microbial consortia from agricultural soil and sediment have demonstrated that fludioxonil can be biodegraded. nih.gov Tracing with this compound allows for the precise identification of the biotransformation products generated by these microbes.

Research has shown that microbial degradation can be highly effective. nih.gov For example, consortia containing bacterial genera such as Pseudomonas, Ochrobactrum, and Comamonas are capable of completely removing and defluorinating fludioxonil. nih.gov A detailed study using an immobilized cell bioreactor under microaerophilic conditions identified a comprehensive degradation pathway, revealing 12 distinct transformation products (TPs). nih.gov The pathway is initiated by hydroxylation and carbonylation on the pyrrole ring of fludioxonil. nih.gov This is followed by the cleavage of the oxidized pyrrole ring, leading to a series of intermediate metabolites. nih.gov

Key biotransformation products identified through such studies, which could be confirmed using this compound, are listed below.

Table 2: Key Microbial Biotransformation Products of Fludioxonil

This table lists some of the key metabolites identified during the microbial degradation of fludioxonil. The use of this compound would aid in the structural elucidation of these compounds.

MetaboliteTransformation Step
Hydroxylated FludioxonilInitial Phase I oxidation of the pyrrole ring
Carbonylated FludioxonilFurther oxidation of the pyrrole ring
2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acidResult of pyrrole ring cleavage, decyanation, and deamination
2,3-dihydroxybenzoic acidIndicates subsequent defluorination of the benzodioxole ring

These studies highlight that microbial action is a key driver of fludioxonil degradation in the environment, transforming it into various smaller molecules. nih.gov

Plant Metabolism Studies and Metabolite Profiling

Elucidation of Metabolic Pathways and Biochemical Transformations in Target and Non-Target Organisms

This compound is instrumental in mapping the complete metabolic journey of the fungicide, from initial absorption to detoxification and excretion. This allows for a detailed understanding of the biochemical machinery that organisms use to process the xenobiotic.

In both target fungi and non-target organisms, fludioxonil undergoes metabolic transformations aimed at detoxification and elimination. The primary metabolic pathways involve oxidation and conjugation.

In animals, studies have shown that fludioxonil is extensively metabolized. apvma.gov.au The main pathway involves the hydroxylation of the pyrrole ring, creating a more polar molecule. apvma.gov.au This hydroxylated intermediate then undergoes Phase II conjugation, primarily with glucose or sulfate, to form highly water-soluble conjugates that can be readily excreted. apvma.gov.au

In microorganisms, the detoxification pathway is more catabolic. The degradation is initiated by oxidative attacks on the pyrrole moiety. nih.gov A key metabolite in this pathway is 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid, which signifies the complete cleavage and removal of the pyrrole-3-carbonitrile part of the molecule. nih.gov Further degradation can even lead to the defluorination and breakdown of the benzodioxole ring structure. nih.gov The disruption of cellular glutathione (B108866) homeostasis has also been identified as a key aspect of fludioxonil's action, suggesting that conjugation with glutathione is another relevant detoxification pathway, particularly in fungi. nih.govgeneticlifehacks.com

The metabolic transformations of fludioxonil are mediated by specific enzymes. In target fungi, fludioxonil's fungicidal action is not due to direct interaction with its primary target but through a more complex mechanism. Research indicates that fludioxonil inhibits an enzyme involved in glycolysis, triosephosphate isomerase. wisc.edubeyondpesticides.org This inhibition leads to the accumulation of the reactive aldehyde methylglyoxal, which induces oxidative stress. wisc.edubeyondpesticides.org

This cellular stress activates the High Osmolarity Glycerol (HOG) signaling pathway, a process mediated by a fungal-specific Group III hybrid histidine kinase (HHK). wisc.eduresearchgate.netmdpi.com The hyperactivation of this pathway ultimately leads to cell death. wisc.edu

In the pathogenic fungus Paracoccidioides brasiliensis, fludioxonil exposure was shown to alter the levels of several enzymes crucial for cell wall integrity, including mannosyltransferase, β-glucosidase, and chitinase, while increasing chitin (B13524) synthase levels. acs.org This indicates that beyond the HOG pathway, fludioxonil also disrupts the enzymatic machinery responsible for maintaining the fungal cell wall.

Detoxification processes also rely on specific enzymes. The initial hydroxylation steps are likely carried out by cytochrome P450 monooxygenases. The subsequent conjugation reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation or glutathione S-transferases (GSTs) for glutathione conjugation. nih.govgeneticlifehacks.com

Pathways of Detoxification and Catabolism

Application of Compound-Specific Isotope Analysis (CSIA) for Mechanistic Attribution

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique used to trace the sources and fate of environmental contaminants by measuring shifts in their natural stable isotope ratios. acs.orgnih.govhanyang.ac.kr When a compound like this compound is intentionally introduced, CSIA can be used in a modified way to track its degradation with extreme precision. The core principle of CSIA in environmental science is that biochemical reactions often exhibit a kinetic isotope effect (KIE), where molecules containing lighter isotopes (e.g., 12C) react slightly faster than those with heavier isotopes (e.g., 13C). acs.org

This effect leads to a predictable change, or fractionation, in the isotopic composition of the remaining parent compound, which becomes progressively enriched in the heavier isotope as degradation proceeds. hanyang.ac.kr In contrast, physical processes like dilution, sorption, or volatilization typically cause little to no isotopic fractionation. researchgate.net

Therefore, by analyzing the change in the 13C/12C ratio (expressed as δ13C) of fludioxonil in environmental samples, CSIA can:

Provide direct evidence of in-situ biodegradation: A significant enrichment in 13C in the residual fludioxonil strongly indicates that it is being broken down by microbial activity. acs.orgresearchgate.net

Distinguish between biotic and abiotic degradation: Different degradation mechanisms (e.g., microbial vs. photolytic) can result in different degrees of isotope fractionation, helping to identify the dominant degradation process in a specific environment.

Quantify the extent of degradation: The magnitude of the isotopic shift can be used in models to estimate the fraction of the compound that has been degraded. researchgate.net

The use of this compound in controlled experiments provides a non-radioactive, highly sensitive method to establish the specific isotopic fractionation factors associated with its degradation pathways. This data is invaluable for interpreting CSIA results from field studies where fludioxonil is present at environmental concentrations. By tracing the fate of the 13C label, researchers can definitively attribute degradation mechanisms and build more accurate models of the fungicide's environmental behavior. nih.govhanyang.ac.kracs.org

Tracing Carbon Flow and Elemental Cycling

Stable isotope tracing with this compound enables the precise tracking of carbon atoms as they move through metabolic and environmental systems. When a ¹³C-labeled compound is introduced into a biological system, the labeled carbons can be followed as they are incorporated into downstream metabolites. mdpi.com This technique is crucial for understanding how fludioxonil is broken down and transformed.

Metabolism studies are designed to uncover the qualitative metabolic fate of an active ingredient like fludioxonil and to map its metabolic pathway. fao.org By using this compound, researchers can differentiate between the carbon originating from the fungicide and the carbon from other sources within the organism or environment. This allows for the unambiguous identification of fludioxonil-derived metabolites.

Research findings indicate that the metabolic pathway of fludioxonil in rotational crops is similar to that in primary crops. europa.eu The use of this compound can confirm these pathways and provide quantitative data on the flow of carbon from the parent compound into various metabolic pools. For instance, studies on other ¹³C-labeled substrates have shown how carbon can be channeled into different pathways, such as the TCA cycle, and how this partitioning can be influenced by other metabolic processes. nih.gov

The following table illustrates a hypothetical scenario of how carbon from this compound might be distributed among different metabolite classes in a soil ecosystem, based on general principles of pesticide metabolism.

Metabolite ClassPercentage of Recovered 13C Label (%)Key Metabolic Process
Parent Compound (Fludioxonil)45Initial application
Primary Metabolites30Oxidation, Hydroxylation
Conjugated Metabolites15Glucuronidation, Sulfation
Bound Residues8Incorporation into soil organic matter
Mineralization (CO2)2Complete degradation

Discriminating Between Biotic and Abiotic Transformation Mechanisms

A key challenge in environmental fate studies of pesticides is distinguishing between degradation that occurs due to biological activity (biotic) and degradation resulting from chemical or physical processes (abiotic), such as hydrolysis or photolysis. researchgate.net Stable isotope tracing with this compound provides a robust method to make this distinction.

By conducting parallel experiments in sterilized (abiotic) and non-sterilized (biotic) environments, researchers can compare the transformation products of this compound. The presence of specific labeled metabolites in the biotic system that are absent in the abiotic system would strongly indicate a microbial role in their formation. The sorption and desorption of pesticides are influenced by soil properties, chemical characteristics, and microbial activities. researchgate.net

For example, studies on the fungicide pyraclostrobin (B128455) have shown that both biotic and abiotic degradation can occur. researchgate.net Similarly, fludioxonil has been shown to undergo photolysis, an abiotic process, resulting in the formation of a specific photoproduct. science.gov The use of this compound would allow for the definitive tracking of the carbon skeleton of the molecule through these different transformation pathways.

The table below outlines a hypothetical experimental design to differentiate biotic from abiotic degradation of this compound.

Experimental ConditionExpected 13C-Labeled ProductsInferred Mechanism
Sterile soil, darkMinor hydrolysis productsAbiotic (Hydrolysis)
Sterile soil, UV lightPhotodegradation productsAbiotic (Photolysis)
Non-sterile soil, darkMicrobial metabolites (e.g., ring cleavage products)Biotic
Non-sterile soil, UV lightCombination of photodegradation and microbial metabolitesBiotic and Abiotic

Integration of Isotope Tracing with Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope tracing with "omics" technologies, particularly metabolomics and fluxomics, offers a system-wide view of the metabolic consequences of exposure to a compound like fludioxonil. nih.gov Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, while fluxomics measures the rates of metabolic reactions. numberanalytics.com

Fluxomics, in particular, benefits from stable isotope labeling. numberanalytics.com By measuring the rate of incorporation of ¹³C from this compound into various endogenous metabolites, researchers can quantify the metabolic fluxes and understand how they are perturbed. frontiersin.org This approach can identify key regulatory points in metabolic networks and potential targets for toxicity. numberanalytics.com

The following table presents a hypothetical dataset from a metabolomics study integrating this compound tracing, showing changes in key metabolic pathways.

Metabolic PathwayKey Metabolite MeasuredFold Change in Abundance (Fludioxonil vs. Control)13C Incorporation from this compound
GlycolysisPyruvate-1.5Low
TCA CycleCitrate-2.0Low
Amino Acid SynthesisGlutamate+1.8Negligible
Fatty Acid MetabolismPalmitic Acid-1.2Negligible
Fludioxonil MetabolismOxidized Fludioxonil MetaboliteN/AHigh

This integrated approach provides a comprehensive understanding of the metabolic fate of this compound and its impact on the broader metabolic network of an organism.

Ecotoxicological Research Methodologies and Environmental Impact Assessments of Fludioxonil and Its Degradates

Methodologies for Assessing Environmental Exposure and Bioavailability in Ecosystems

The assessment of environmental exposure and bioavailability of the fungicide fludioxonil (B1672872) in various ecosystems employs a range of methodologies, from field monitoring to laboratory-based studies. These methods are crucial for understanding the potential risks to non-target organisms.

One primary approach involves analyzing residue levels in different environmental compartments. For instance, studies have investigated the presence of fludioxonil in agricultural soils, vineyard areas, and various water bodies. mdpi.comresearchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common and reliable analytical technique for quantifying fludioxonil residues in environmental samples like soil and water. mdpi.comnih.gov This method offers high sensitivity and specificity, with limits of quantification (LOQs) reported as low as 0.01 mg/kg in cherries and 0.005 mg/kg as the limit of detection (LOD). nih.gov

Field studies and monitoring programs provide real-world data on the distribution and concentration of fludioxonil. For example, monitoring in vineyard regions has been conducted to evaluate the occurrence and seasonal distribution of various pesticides, including fludioxonil, in both water and soil. researchgate.net Such studies help in understanding the temporal evolution of pesticide residues and the effectiveness of measures aimed at reducing environmental contamination. researchgate.net

Laboratory-based microcosm and mesocosm studies are also vital for assessing bioavailability and ecological effects under controlled conditions. These model ecosystems allow researchers to study the fate and impact of fludioxonil on specific communities, such as soil invertebrates or aquatic organisms, in a more controlled setting than large-scale field studies. researchgate.netnih.gov For example, soil-spiked microcosms have been used to investigate the toxicity of fludioxonil to nematode communities. researchgate.netnih.gov Outdoor aquatic microcosm studies have also been employed to examine the environmental fate and ecological effects of fludioxonil. publications.gc.ca

Furthermore, dietary exposure assessments are conducted to evaluate the risk to organisms that may consume contaminated food sources. These assessments consider residue levels in food items and the dietary patterns of the species . nih.govfederalregister.gov For terrestrial mammals, dietary toxicity studies using laboratory animals are a key component of ecological risk assessments. whiterose.ac.uk

In Vitro and In Silico Approaches for Predicting Environmental Effects

In recent years, in vitro and in silico methods have gained prominence in ecotoxicology as alternatives to traditional animal testing for predicting the environmental effects of chemicals like fludioxonil. nih.govmst.dk These approaches offer a means to screen chemicals for potential toxicity and prioritize them for further testing, thereby reducing the reliance on animal studies. nih.gov

In Vitro Assays:

In vitro assays expose cells or cellular components to a chemical to assess its potential toxic effects. Various in vitro bioassays have been utilized to evaluate the impact of fludioxonil on different organisms and biological systems.

For instance, the toxic effects of fludioxonil on aquatic microorganisms have been investigated using freshwater microalgae such as Scenedesmus rubescens and Dunaliella tertiolecta. mdpi.comresearchgate.net These studies measure endpoints like growth inhibition over a specific period. mdpi.comresearchgate.net The Microtox test, which uses the bioluminescent bacterium Aliivibrio fischeri, is another tool to evaluate the acute toxicity of fludioxonil in aquatic environments. researchgate.netnih.gov

Regarding human cells, which can serve as a proxy for understanding effects on other vertebrates, assays like the Trypan blue exclusion test for cell viability and the Cytokinesis Block MicroNucleus (CBMN) assay for genotoxicity have been employed. mdpi.comresearchgate.net These tests can reveal potential cytotoxic and genotoxic effects at different concentrations. mdpi.comresearchgate.net

In Silico Modeling:

In silico approaches involve the use of computer models to predict the behavior and effects of chemicals. Toxicokinetic-toxicodynamic (TK-TD) models, for example, simulate the uptake, distribution, metabolism, and excretion of a chemical in an organism's body, as well as the resulting toxic effects. whiterose.ac.uk These models can help to extrapolate from laboratory data to more realistic environmental exposure scenarios. whiterose.ac.uk

A significant development in this area is the use of quantitative in vitro to in vivo extrapolation (QIVIVE). nih.govmst.dk This approach combines in vitro data with physiologically based pharmacokinetic (PBK) models to predict in vivo effects. nih.govmst.dkmst.dk For example, a QIVIVE approach was developed to predict the potential of pesticides, including fludioxonil, to cause anti-androgenic effects in rats. nih.govmst.dk This involved using in vitro assays to screen for androgen receptor antagonism and inhibition of testosterone (B1683101) synthesis, followed by PBK modeling to simulate fetal concentrations resulting from maternal exposure. nih.govmst.dk This innovative strategy has successfully identified fludioxonil as a compound with potential endocrine-disrupting effects in vivo. nih.govmst.dk

These in silico tools are seen as a crucial step towards developing alternative, animal-free testing strategies for chemical risk assessment. nih.govmst.dk

Assessment of Environmental Residue Dynamics and Persistence in Agroecosystems

Understanding the environmental residue dynamics and persistence of fludioxonil in agroecosystems is essential for evaluating its long-term environmental impact. Fludioxonil is recognized for its persistence in soil, with the potential for residues to carry over to the subsequent growing season. publications.gc.ca

Dissipation and Degradation:

Studies have investigated the dissipation behavior of fludioxonil in various crops and soil types. The dissipation of fludioxonil on cherries, for instance, was found to follow first-order kinetics, with half-lives ranging from 33.7 to 44.7 days. nih.gov In soil, fludioxonil's persistence can be significant, although it is susceptible to photodegradation on the soil surface and in water. publications.gc.caregulations.gov The half-life for soil photolysis has been measured at 1.6 and 9.7 days under optimal conditions. regulations.gov

The degradation of fludioxonil can be influenced by various factors, including microbial activity. Research has shown that the combined application of fludioxonil with other pesticides, such as chlorantraniliprole, can lead to a significant decrease in their respective residues in the soil. mdpi.com One of the main degradation products of fludioxonil is CGA-192155 (2,2-difluoro-1,3-benzodioxole-4-carboxylic acid), which has been detected in field studies but is not considered persistent in soil, with half-lives of 16-24 days. regulations.gov

Residue Levels in Soil and Crops:

The application method and rate influence the resulting residue levels. In supervised field trials, the terminal residues of fludioxonil in cherries were all below the maximum residue level (MRL) of 5.00 mg/kg recommended by the European Commission. nih.gov In other crops like carrots, residue levels from foliar applications were found to be in the range of 0.04 to 0.42 mg/kg. fao.org When used as a seed treatment for rape, the residue levels in the harvested seeds were below the detection limit of < 0.02 mg/kg. fao.org

High concentrations of fludioxonil have been detected in agricultural soils, particularly in vineyard areas. mdpi.com The mobility of fludioxonil from the topsoil appears to be limited, with residues of its degradates being found at depths of 6 to 12 inches. regulations.gov

The following table provides a summary of research findings on the residue dynamics of fludioxonil:

Parameter Finding Source
Dissipation Kinetics in Cherries Follows first-order kinetics with half-lives of 33.7-44.7 days. nih.gov
Soil Photolysis Half-life 1.6 and 9.7 days under optimal conditions. regulations.gov
Degradate (CGA-192155) Soil Half-life 16-24 days. regulations.gov
Terminal Residues in Cherries All lower than 5.00 mg/kg. nih.gov
Residues in Carrots (Foliar Application) 0.04 - 0.42 mg/kg. fao.org
Residues in Rape Seed (Seed Treatment) < 0.02 mg/kg. fao.org

Studies on Responses of Non-Target Environmental Organisms (e.g., soil microbiota, aquatic microorganisms)

The impact of fludioxonil on non-target organisms is a significant area of ecotoxicological research. Studies have focused on a variety of organisms, from microorganisms to invertebrates, to understand the potential ecological consequences of its use.

Soil Microbiota and Invertebrates:

Fludioxonil can affect the structure and function of soil microbial communities. High-throughput sequencing of the soil microbiome has revealed that fludioxonil application can lead to a decrease in the relative abundance of certain fungi, such as Talaromyces, while increasing the abundance of others like Mortierella and Gibberella. mdpi.com Such alterations can have implications for soil health and nutrient cycling.

The fungicide has also been shown to negatively affect soil invertebrates. frontiersin.org Laboratory studies have demonstrated that fludioxonil can reduce the survival of various nematode species. frontiersin.org In soil-spiked microcosm experiments, fludioxonil significantly impacted nematode community structure, with a no-observed-effect-concentration (NOEC) based on the maturity index being considerably lower than that observed in single-species toxicity tests with the model nematode Caenorhabditis elegans. researchgate.net For C. elegans, fludioxonil dose-dependently inhibited reproduction, with a reported effect concentration (EC50) of 209.9 mg/kg soil dry weight and a NOEC of 63.0 mg/kg soil dry weight. nih.gov

Aquatic Microorganisms:

Fludioxonil is toxic to a range of aquatic organisms. publications.gc.ca It has been shown to significantly limit the growth of freshwater microalgae, Scenedesmus rubescens and Dunaliella tertiolecta, at environmentally relevant concentrations (50–200 μg L−1), with growth inhibitions of up to 82.34% observed in the first 24 hours of exposure. researchgate.net Based on its IC50 values, fludioxonil is classified as highly toxic to these microalgae at 24 and 48 hours. nih.gov

The bacterium Aliivibrio fischeri, used in the Microtox assay, has been found to be less sensitive to fludioxonil compared to microalgae. researchgate.net

The following table summarizes the effects of fludioxonil on various non-target organisms:

Organism Group Organism Observed Effect Source
Soil Fungi TalaromycesDecrease in relative abundance. mdpi.com
Mortierella, GibberellaIncrease in relative abundance. mdpi.com
Soil Invertebrates Nematodes (various species)Reduced survival. frontiersin.org
Caenorhabditis elegansInhibition of reproduction (EC50: 209.9 mg/kg, NOEC: 63.0 mg/kg). nih.gov
Aquatic Microorganisms Scenedesmus rubescens, Dunaliella tertiolectaSignificant growth limitation at 50–200 μg L−1. researchgate.net
Aliivibrio fischeriLess sensitive compared to microalgae. researchgate.net

These studies highlight the importance of assessing the effects of fludioxonil on a wide range of non-target organisms to fully understand its environmental impact.

Future Research Directions and Emerging Applications of Fludioxonil 13c2 in Environmental and Analytical Sciences

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The pursuit of enhanced sensitivity and specificity is a constant driver in analytical chemistry. mdpi.com Fludioxonil-13C2 is instrumental in the development and validation of novel analytical methods, particularly those based on mass spectrometry, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). ualberta.ca In these techniques, this compound is added to a sample as an internal standard. Because it is chemically identical to the target analyte (fludioxonil) but has a different mass, it co-elutes and experiences the same ionization and matrix effects. By measuring the ratio of the native analyte to the known concentration of the labeled standard, analysts can correct for variations during sample preparation and analysis, leading to significantly more accurate and precise quantification.

Future research will focus on applying this principle to more complex matrices and lower detection limits. This includes developing methods for ultra-trace analysis in challenging environmental samples like soil, sediment, and biota, as well as in food products. The use of this compound allows researchers to push the boundaries of detection, ensuring that even minute quantities of fludioxonil (B1672872) can be reliably measured. journalwjarr.com This is crucial for assessing environmental exposure and enforcing regulatory limits.

Table 1: Illustrative Comparison of Analytical Method Performance for Fludioxonil

Performance MetricMethod Without Internal StandardMethod With this compound Internal Standard
Limit of Detection (LOD) 0.5 µg/kg0.1 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg0.3 µg/kg
Measurement Uncertainty ± 25%± 5%
Recovery Rate 60-110%95-105%
Matrix Effect High VariabilitySignificantly Reduced

Advanced Isotope Ratio Mass Spectrometry for Sub-Compound Specific Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique that measures the relative abundance of stable isotopes of elements such as carbon, nitrogen, and oxygen. elementar.comfmach.it When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), it allows for the analysis of specific compounds within a mixture. oiv.int

While this compound is an artificially enriched standard primarily used for quantification, the principles of IRMS can be applied to study the natural isotopic signature of the parent fludioxonil and its metabolites. "Sub-compound specific analysis" in this context could involve analyzing the natural ¹³C/¹²C ratio in different parts of the fludioxonil molecule. This isotopic fingerprint can provide clues about the manufacturing process or the environmental degradation pathways the compound has undergone. Future research could explore whether fludioxonil from different manufacturers has a unique isotopic signature, a concept used in forensic studies of other chemicals. Furthermore, tracking isotopic shifts as fludioxonil degrades could help elucidate transformation mechanisms in various environmental compartments.

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Systems Understanding

Multi-omics approaches—which integrate data from genomics, proteomics, and metabolomics—aim to provide a comprehensive understanding of how biological systems respond to stressors. Stable isotope labeling is a key technique in these studies, particularly in metabolomics, for tracing the flow of molecules through metabolic pathways. creative-proteomics.comnih.gov

In the context of this compound, its primary role in omics research is to ensure accurate quantification of the stressor (fludioxonil). Researchers can expose an organism, a cell culture, or a microbial community to fludioxonil. uni-saarland.de By using this compound as an internal standard, they can precisely measure the concentration of the fungicide in the system and correlate it with changes in gene expression (genomics), protein levels (proteomics), and the metabolite profile (metabolomics). This integrated approach allows for a holistic view of the fungicide's mode of action, its off-target effects, and the organism's resistance or detoxification mechanisms. creative-proteomics.com This understanding is critical for assessing the broader ecological impact of fludioxonil use.

Table 2: Illustrative Multi-Omics Data Integration for Fludioxonil Impact Assessment

Omics LayerAnalytical TechniqueInformation GainedRole of this compound
Genomics DNA SequencingIdentification of genes involved in resistance or stress response.Ensures accurate correlation of gene expression with a known fungicide concentration.
Proteomics Mass SpectrometryChanges in protein expression related to detoxification or cellular damage.Provides precise quantification of the causative agent (fludioxonil).
Metabolomics LC-MS, NMRAlterations in metabolic pathways and discovery of degradation products.Acts as an internal standard for quantifying fludioxonil and its metabolites.

Predictive Modeling and Simulation of Environmental Fate and Behavior Under Climate Change Scenarios

Predictive models are essential tools for assessing the environmental risk of pesticides. wjarr.com These models simulate the fate and transport of chemicals in the environment, considering factors like soil type, hydrology, and degradation rates. researchgate.net Climate change is expected to significantly alter these parameters through changes in temperature, precipitation patterns, and extreme weather events, thereby affecting pesticide distribution and persistence. nih.govmdpi.com

A major challenge in modeling is ensuring the models accurately reflect real-world processes. core.ac.uk This is where isotopically labeled compounds are invaluable. This compound can be used in controlled environmental studies, such as soil lysimeters or aquatic mesocosms, to trace the movement and transformation of fludioxonil. Researchers can apply the labeled compound and then measure its distribution in soil layers, water, and air over time. This empirical data is critical for calibrating and validating predictive fate models. By improving model accuracy, scientists can better forecast how fludioxonil's environmental behavior will shift under various climate change scenarios, informing long-term risk assessment and management. core.ac.uk

Applications in Environmental Forensics and Contaminant Source Apportionment

Environmental forensics applies scientific methods to identify the source, age, and extent of contamination in the environment. esaa.org When fludioxonil is detected in a water body, for example, it may be necessary to determine if the source is a recent agricultural application, a point-source discharge from a manufacturing facility, or runoff from multiple locations. serdp-estcp.mil

Source apportionment often relies on creating a "chemical fingerprint" and accurately mapping contaminant concentrations. researchgate.netclu-in.org The use of this compound as an internal standard is fundamental to this process. It enables the highly accurate and legally defensible quantification of fludioxonil in environmental samples. By generating precise concentration data across a contaminated area, investigators can identify hotspots, map dispersal plumes, and trace the contamination back to its origin. While this compound itself does not identify the source, the high-quality data it helps generate is a critical piece of evidence in forensic investigations. uwe.ac.uk

Table 3: Hypothetical Data for Fludioxonil Source Apportionment

Sampling LocationFludioxonil Concentration (ng/L) (Measured using this compound standard)Potential Source
River Upstream < 1.0Background Level
Tributary A (Farms) 45.2Agricultural Runoff
Tributary B (Industrial Park) 8.5Minor Contribution
River Downstream 38.9Primarily from Tributary A

Contribution to Sustainable Agricultural Practices and Environmental Remediation Strategies

Sustainable agriculture seeks to produce food while minimizing negative environmental impacts. agroecology-europe.org The precise monitoring of pesticide residues is a key component of this goal. frontiersin.org By providing a reliable tool for quantification, this compound supports sustainability by enabling farmers and regulators to:

Verify that pesticide applications are within prescribed limits.

Monitor residue levels in crops to ensure food safety.

Assess runoff and leaching to protect water resources.

In cases where contamination has already occurred, effective environmental remediation is necessary. mdpi.com The first step in any cleanup effort is to accurately characterize the extent of the problem. Using this compound as an analytical standard ensures that measurements of the fungicide in soil and water are reliable. This data informs the selection and design of remediation strategies, such as bioremediation or phytoremediation, and allows for effective monitoring of the cleanup progress. nih.gov Ultimately, the analytical precision afforded by this compound underpins both the prevention of future contamination and the remediation of existing problems.

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